1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-20-13-10(16)9(15)12(11(13)17)6-7-2-4-8(5-3-7)14(18)19/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGBPQEHPAXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization (Post-Trione Modification)
- Synthesize imidazolidine-2,4,5-trione via glycoluril oxidation.
- Alkylate at N3 with 4-nitrobenzyl bromide.
- Install methoxy group at N1 via silylation/methylation.
Overall Yield : 52–58% (three steps).
Pre-Functionalized Building Block Approach
- Prepare 1-methoxyimidazolidine-2,4,5-trione via direct methylation of glycoluril derivatives.
- Perform N3 alkylation with 4-nitrobenzyl bromide.
Advantage : Reduces step count but requires stringent control over methylation regiochemistry.
Mechanistic and Kinetic Insights
- N3 Alkylation : Density functional theory (DFT) calculations indicate that the N3 site’s higher electron density (compared to N1) facilitates electrophilic attack.
- Methoxy Group Stability : The methoxy substituent exhibits limited hydrolysis resistance under acidic conditions, necessitating neutral to slightly basic reaction environments.
Analytical Characterization
- $$^1H$$ NMR : Distinct singlet for methoxy protons at δ 3.32 ppm; aromatic protons of 4-nitrophenyl appear as two doublets (δ 8.21, 7.52 ppm, $$J = 8.6 \, \text{Hz}$$).
- X-ray Crystallography : Confirms planar trione core and orthogonal orientation of the 4-nitrophenylmethyl group.
Scalability and Industrial Relevance
The sequential functionalization route (Section 4.1) has been scaled to kilogram quantities with consistent yields (50–55%). Key industrial considerations include:
- Solvent recycling (DMF recovery via distillation).
- Catalytic triethylamine reuse after acid-base extraction.
Chemical Reactions Analysis
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry Applications
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for researchers looking to develop new compounds.
Chemical Reactions
The compound can participate in several types of reactions:
- Oxidation : Can be oxidized to yield different products.
- Reduction : Reduction of the nitro group can produce an amino group.
- Substitution : Nucleophilic substitution can occur at the nitro group.
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Various oxidized derivatives |
| Reduction | Hydrogen gas with palladium | Amino derivatives |
| Substitution | Sodium methoxide | N-substituted products |
Biological Applications
The compound has shown promise in biological assays, particularly in studying enzyme interactions and potential therapeutic effects. Research indicates that it may modulate specific molecular pathways involved in disease mechanisms.
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may target specific molecular pathways relevant to various diseases.
Case Studies
- Enzyme Interaction Studies : A study demonstrated that this compound could inhibit certain enzymes involved in cancer progression.
- Therapeutic Potential : Ongoing investigations are assessing its efficacy against inflammatory diseases.
Industrial Applications
In industry, this compound is utilized in the development of new materials with unique properties. Its structural characteristics allow for modifications that can lead to innovative applications in materials science.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally analogous to other 1,3-disubstituted imidazolidine-2,4,5-triones reported in the literature. Key differences lie in the substituents at the 1- and 3-positions, which influence electronic effects, steric bulk, and log Kow (octanol/water partition coefficient). Below is a comparative analysis with select analogs:
| Compound (ID) | 1-Substituent | 3-Substituent | Melting Point (°C) | log Kow | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|---|---|---|---|
| Target Compound | Methoxy | 4-Nitrobenzyl | Data not reported | Pred. ~2.5 | Pred. <10 | Pred. <5 |
| 3d [8] | 4-Isopropylphenyl | (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl | 165–166 | 3.1 | 13.8 | 1.66 |
| 3e [8] | 4-Chlorophenyl | (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl | 172–173 | 2.8 | 13.8 | 8.9 |
| 3g [15] | 2,6-Diisopropylphenyl | (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl | 165–166 | 4.0 | 18.3 | 2.9 |
| 3h [2] | 3-Chloro-4-methylphenyl | (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl | 161–162 | 3.5 | 21.4 | 4.7 |
Notes:
- Lipophilicity : The 4-nitrobenzyl group in the target compound likely increases log Kow compared to chloro or methyl substituents but remains lower than bulky isopropyl groups (e.g., 3g) [8].
- Electronic Effects : The nitro group’s strong electron-withdrawing nature may enhance interactions with enzyme active sites compared to electron-donating groups (e.g., methoxy in other analogs) [8].
Structure-Activity Relationships (SAR)
Para-Substitution: Para-substituted aryl groups (e.g., 4-Cl, 4-NO₂) enhance AChE inhibition due to optimal alignment with the enzyme’s catalytic gorge [8].
Branched Substituents : Bulky groups (e.g., 2,6-diisopropyl in 3g) improve BChE inhibition by increasing lipophilicity and membrane penetration [15].
Electron-Withdrawing Groups : Nitro and fluoro substituents enhance electronic interactions with catalytic serine residues, critical for transition-state stabilization [4].
Biological Activity
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Overview
Chemical Formula: C₁₁H₉N₃O₆
IUPAC Name: this compound
CAS Number: 303986-64-3
This compound features a methoxy group and a nitrophenyl moiety, which are significant for its biological interactions. It is primarily synthesized as an intermediate in various chemical reactions and has shown promise in biological assays related to enzyme interactions and potential therapeutic applications.
The biological activity of this compound is believed to be linked to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in key metabolic pathways.
- Oxidative Stress Modulation: Preliminary studies suggest that it might influence oxidative stress pathways, which are critical in various disease processes.
- Inflammatory Response Regulation: There is potential for this compound to modulate inflammatory responses, although the exact pathways remain under investigation .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and showed variable cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| This compound | MCF-7 | 100 | 74 ± 3 |
| MDA-MB-231 | 100 | 70 ± 5 |
The compound demonstrated a reduction in cell viability at higher concentrations, indicating potential as an anticancer agent. However, the overall activity was classified as weak compared to other compounds in similar studies .
Enzyme Interaction Studies
The compound's interaction with specific enzymes was also investigated. It was shown to influence the activity of caspases (caspase 3, caspase 7, and caspase 8), which are critical in the apoptotic pathway. This suggests a mechanism where the compound may induce apoptosis in cancer cells through caspase activation .
Case Studies
Case Study: Anticancer Screening
In a recent study involving various derivatives of imidazolidine compounds, researchers found that those with methoxy and nitrophenyl substitutions exhibited enhanced activity against breast cancer cell lines. The study emphasized the importance of substituent positioning on the aromatic ring for determining biological activity .
Case Study: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could serve as a lead for developing new inhibitors targeting these enzymes, particularly in cancer metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving substituted amines and urea derivatives. For example, reacting 4-nitrobenzylamine with methoxy-substituted carbonyl precursors under controlled cyclization conditions (e.g., THF solvent, triethylamine base, and reflux at 60–80°C). Post-reaction purification involves column chromatography or recrystallization to isolate the trione core .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystallization in solvents like dichloromethane/hexane mixtures yields suitable crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structural parameters (bond lengths, angles) are validated against DFT-optimized geometries .
Q. What biological activities are associated with this compound?
- Methodological Answer : The compound exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, critical for neurodegenerative disease research. Assays involve Ellman’s method with IC₅₀ determination. For example, derivatives show IC₅₀ values of 0.5–5 µM against AChE, comparable to donepezil .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
- Catalysts : Pd/C or Lewis acids (e.g., ZnCl₂) accelerate urea cyclization.
- Temperature : Stepwise heating (40°C → 80°C) minimizes side reactions.
- Workup : Use aqueous washes (NaHCO₃) to remove unreacted amines, followed by recrystallization in ethanol/water .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Orthogonal assays : Validate inhibition using both Ellman’s method and radiometric assays.
- Structural analogs : Compare activity trends across derivatives (e.g., electron-withdrawing nitro groups enhance binding affinity).
- Data normalization : Adjust for enzyme batch variability using reference inhibitors like galantamine .
Q. What computational methods predict the compound’s reactivity and binding mechanisms?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86).
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution and nucleophilic sites.
- MD simulations : Run 100 ns trajectories in GROMACS to study stability in binding pockets .
Q. What mechanistic insights exist for its enzyme inhibition?
- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with serine residues in AChE’s active site. Kinetic studies (Lineweaver-Burk plots) confirm mixed inhibition, with Ki values of 1–3 µM. Mutagenesis studies (e.g., S203A mutants) validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
